1-methyl-1H-pyrazol-4-amine 1-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 69843-13-6
VCID: VC2514563
InChI: InChI=1S/C4H7N3/c1-7-3-4(5)2-6-7/h2-3H,5H2,1H3
SMILES: CN1C=C(C=N1)N
Molecular Formula: C4H7N3
Molecular Weight: 97.12 g/mol

1-methyl-1H-pyrazol-4-amine

CAS No.: 69843-13-6

Cat. No.: VC2514563

Molecular Formula: C4H7N3

Molecular Weight: 97.12 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-1H-pyrazol-4-amine - 69843-13-6

Specification

CAS No. 69843-13-6
Molecular Formula C4H7N3
Molecular Weight 97.12 g/mol
IUPAC Name 1-methylpyrazol-4-amine
Standard InChI InChI=1S/C4H7N3/c1-7-3-4(5)2-6-7/h2-3H,5H2,1H3
Standard InChI Key LBGSWBJURUFGLR-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)N
Canonical SMILES CN1C=C(C=N1)N

Introduction

Chemical Identity and Basic Properties

Nomenclature and Identification

1-methyl-1H-pyrazol-4-amine is known by several synonyms in chemical databases and literature:

  • 1-methylpyrazol-4-amine

  • 4-amino-1-methyl-1H-pyrazole

  • 1H-pyrazol-4-amine, 1-methyl-

  • 1-Methyl-1H-pyrazol-4-ylamine

The compound exists in multiple forms, including the free base and various salt forms, which are registered under different CAS numbers:

  • Free base: CAS 69843-13-6

  • Hydrochloride salt: CAS 127107-23-7

  • Dihydrochloride salt: CAS 1063734-49-5

Structural and Physical Properties

The chemical structure of 1-methyl-1H-pyrazol-4-amine consists of a five-membered pyrazole ring with nitrogen atoms at the 1 and 2 positions. The key functional groups include a methyl substituent at the 1-position (N-methyl) and an amine group (-NH₂) at the 4-position.

Table 1: Physical and Chemical Properties of Different Forms of 1-methyl-1H-pyrazol-4-amine

PropertyFree BaseHydrochloride SaltDihydrochloride Salt
Molecular FormulaC₄H₇N₃C₄H₈ClN₃C₄H₉Cl₂N₃
Molecular Weight (g/mol)97.12133.58170.04
CAS Number69843-13-6127107-23-71063734-49-5
MDL Number-MFCD07626616-
Physical StateSolidSolidSolid
SolubilitySoluble in organic solventsEnhanced water solubilityHighly water-soluble

The differences in molecular formulas and weights among these forms reflect the addition of one or two molecules of hydrogen chloride to form the respective salt derivatives, which significantly affects their physical properties, particularly solubility and stability .

Synthetic Approaches

Hydrogenation of Nitropyrazole Derivatives

The most well-documented synthetic route to 1-methyl-1H-pyrazol-4-amine involves the catalytic hydrogenation of 1-methyl-4-nitro-1H-pyrazole. This method produces high yields under appropriate conditions:

Reaction Conditions:

  • Starting material: 1-Methyl-4-nitro-1H-pyrazole (1.62 g, 12.7 mmol)

  • Solvent: Methanol (250 mL)

  • Catalyst: Hydrogen with appropriate metal catalyst

  • Temperature: 70°C

  • Pressure: 60 bar hydrogen pressure

  • Yield: 1.23 g (99%) of 1-methyl-1H-pyrazol-4-amine

The high yield (99%) demonstrates the efficiency of this synthetic approach for producing the compound at laboratory scale.

Salt Formation

The hydrochloride and dihydrochloride salts are typically prepared by treating the free base with appropriate equivalents of hydrochloric acid in suitable solvents. These salt forms offer advantages in terms of stability, crystallinity, and improved water solubility compared to the free base, making them preferable for certain applications, particularly in pharmaceutical formulations.

Applications in Chemical Synthesis

As a Building Block

1-methyl-1H-pyrazol-4-amine serves as an important synthetic intermediate in the preparation of more complex molecules, particularly in medicinal chemistry and pharmaceutical research.

Amide Coupling Reactions

The compound's primary amine group makes it suitable for amide coupling reactions. For example, it has been used in the synthesis of 3-amino-6-bromo-N-(1-methyl-1H-pyrazol-4-yl)picolinamide:

"To a 100 mL round bottom flask containing 1-methyl-1H-pyrazol-4-amine (700 mg, 7.0 mmol), 3-amino-6-bromopicolinic acid (1.86 g, 8.5 mmol) and PyBop (4.12 g, 8.0 mmol) was added methylene chloride (30 mL) and diisopropylethylamine (3.8 mL, 21.6 mmol). The reaction mixture was stirred for 24 hr at room temperature and the reaction was monitored by LCMS."

This example illustrates how the compound's reactivity enables the formation of amide bonds, which are crucial structural features in many pharmaceutically active compounds.

Derivative Compounds

N-Substituted Derivatives

Several derivatives of 1-methyl-1H-pyrazol-4-amine have been synthesized by functionalizing the amine group at the 4-position. These include:

  • N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine (CAS: 1156237-49-8)

    • Molecular formula: C₈H₁₃N₃

    • Molecular weight: 151.21 g/mol

  • 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride

    • Molecular formula: C₇H₁₁N₃·2HCl

    • Structural variation: Contains an additional cyclopropyl group at the 5-position

C-Substituted Derivatives

Modifications at the carbon positions of the pyrazole ring have also been explored, yielding compounds with potentially distinct biological activities. These structural modifications can significantly alter the compound's properties and potential applications in medicinal chemistry.

Desired ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM5.881 mL29.4048 mL58.8097 mL
5 mM1.1762 mL5.881 mL11.7619 mL
10 mM0.5881 mL2.9405 mL5.881 mL

Structure-Activity Relationship Considerations

Structural Features

The 1-methyl-1H-pyrazol-4-amine scaffold possesses several key structural features that contribute to its utility in medicinal chemistry:

  • The pyrazole core provides a rigid, aromatic heterocycle with defined geometry

  • The methyl group at the N1 position influences the electronic distribution and lipophilicity

  • The primary amine at the 4-position serves as a versatile handle for further functionalization

  • The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding interactions with biological targets

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator